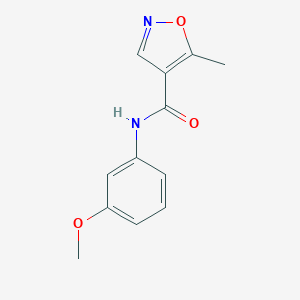![molecular formula C12H12N4O2S B287528 6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287528.png)
6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a heterocyclic compound that contains a triazole and thiadiazole ring system, making it an interesting molecule for researchers to study.
科学的研究の応用
DMPT has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT has been shown to increase the feed intake and growth rate of animals, making it an attractive feed additive. In aquaculture, DMPT has been used to improve the water quality and reduce the stress response of fish, leading to increased survival rates. In medicine, DMPT has been studied for its potential as an anti-inflammatory and anti-cancer agent.
作用機序
The mechanism of action of DMPT is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal axis, leading to increased production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH and FSH are responsible for the production of testosterone and estrogen, which are important for growth and reproduction.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects, including increased feed intake and growth rate in animals, improved water quality and reduced stress response in fish, and anti-inflammatory and anti-cancer effects in humans. DMPT has also been shown to increase the levels of testosterone and estrogen in animals, leading to improved reproductive performance.
実験室実験の利点と制限
DMPT has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, one limitation of DMPT is its high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on DMPT, including its potential as a feed additive for various animal species, its use in aquaculture for improving water quality and reducing stress response, and its potential as an anti-inflammatory and anti-cancer agent in humans. Further studies are needed to fully understand the mechanism of action of DMPT and its potential applications in various fields.
合成法
DMPT can be synthesized using various methods, including the reaction between 3,4-dimethoxyaniline and 2-amino-4-methylthiazole, followed by cyclization with chloroacetic acid. Another method involves the reaction between 3,4-dimethoxybenzaldehyde and 4-amino-5-mercapto-1,2,4-triazole, followed by cyclization with chloroacetic acid. These methods are efficient and yield a high purity DMPT product.
特性
分子式 |
C12H12N4O2S |
|---|---|
分子量 |
276.32 g/mol |
IUPAC名 |
6-(3,4-dimethoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4O2S/c1-7-13-14-12-16(7)15-11(19-12)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3 |
InChIキー |
YEZBWDRYBXDYGM-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287448.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287449.png)
![1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone](/img/structure/B287450.png)
![3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287453.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)

![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)
![1-{5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287460.png)
![1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B287461.png)
![ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287465.png)
![methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287466.png)
![ethyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287467.png)
![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287468.png)
